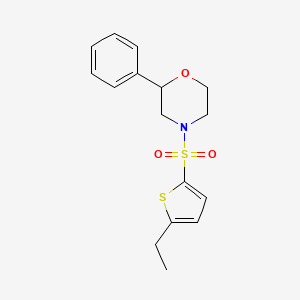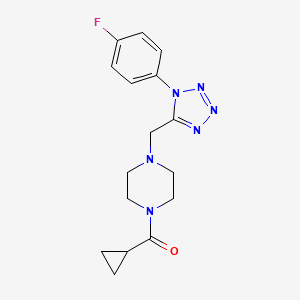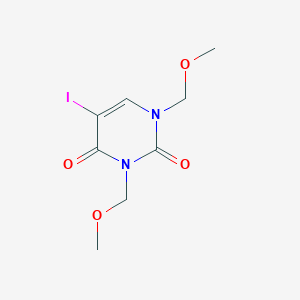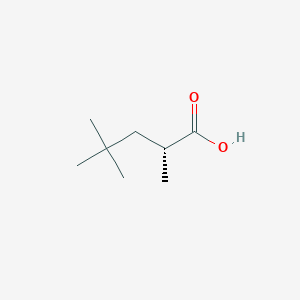![molecular formula C18H24N4O6 B2623250 N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 874805-44-4](/img/structure/B2623250.png)
N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a complex organic compound featuring a benzodioxole ring, an oxazolidinone moiety, and a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Oxazolidinone Formation: The oxazolidinone ring is synthesized by reacting an amino alcohol with a carbonyl compound.
Coupling Reactions: The benzodioxole and oxazolidinone intermediates are coupled using appropriate reagents and conditions, such as using a base like triethylamine in an organic solvent.
Final Assembly: The dimethylaminoethyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzodioxole ring can undergo oxidation reactions, forming quinones.
Reduction: The oxazolidinone moiety can be reduced to form amino alcohols.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can participate in π-π interactions, while the oxazolidinone and dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring but lacks the oxazolidinone and dimethylaminoethyl groups.
Oxazolidinone Derivatives: Compounds like linezolid, which contain the oxazolidinone ring but different substituents.
Dimethylaminoethyl Derivatives: Compounds like dimethylaminoethyl chloride, which contain the dimethylaminoethyl group but different core structures.
Uniqueness
N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Propriétés
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O6/c1-21(2)6-5-19-16(23)17(24)20-10-15-22(7-8-26-15)18(25)12-3-4-13-14(9-12)28-11-27-13/h3-4,9,15H,5-8,10-11H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPCTSGUYMWDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide](/img/structure/B2623169.png)
![methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate](/img/structure/B2623170.png)



![N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)
![4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2623178.png)
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B2623181.png)

![3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B2623184.png)


![N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623189.png)
